Z-Lys-ONp hydrochloride

Plasmin Fibrinolysis Enzyme Kinetics

Z-Lys-ONp hydrochloride (N-α-Carbobenzoxy-L-lysine p-nitrophenyl ester hydrochloride) is a chromogenic protease substrate widely employed for the quantitative determination and characterization of serine and thiol proteases. This compound, a lysine derivative with a benzyloxycarbonyl (Z) protecting group, releases a measurable p-nitrophenol chromophore upon enzymatic cleavage, enabling direct spectrophotometric monitoring.

Molecular Formula C20H24ClN3O6
Molecular Weight 437.9 g/mol
CAS No. 2179-15-9
Cat. No. B554313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lys-ONp hydrochloride
CAS2179-15-9
SynonymsZ-Lys-ONphydrochloride; Z-LYS-ONPHCL; 2179-15-9; Z-L-Lys-ONphydrochloride; ST50307079; Nalpha-Z-L-lysine4-nitrophenylesterhydrochloride; AC1MC4V8; 96895_ALDRICH; C20H23N3O6.HCl; C3637_SIGMA; SCHEMBL1930429; 96895_FLUKA; 4272-71-3(Parent); MolPort-003-939-973; EINECS218-546-5; 4-NitrophenylN2-((phenylmethoxy)carbonyl)lysinatemonohydrochloride; 7942AH; AKOS024306915; K-6188; N|A-Z-L-lysine4-nitrophenylesterhydrochloride; (4-nitrophenyl)(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoatehydrochloride; 4-nitrophenyl(2S)-6-amino-2-[(phenylmethoxy)carbonylamino]hexanoate,chloride
Molecular FormulaC20H24ClN3O6
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H/t18-;/m0./s1
InChIKeyJFZLPXVXTZKFDV-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Z-Lys-ONp Hydrochloride (CAS 2179-15-9) for Protease Assays: A High-Purity Chromogenic Substrate


Z-Lys-ONp hydrochloride (N-α-Carbobenzoxy-L-lysine p-nitrophenyl ester hydrochloride) is a chromogenic protease substrate widely employed for the quantitative determination and characterization of serine and thiol proteases . This compound, a lysine derivative with a benzyloxycarbonyl (Z) protecting group, releases a measurable p-nitrophenol chromophore upon enzymatic cleavage, enabling direct spectrophotometric monitoring . Its high purity (typically ≥98.0%) and defined optical rotation ensure consistent performance in sensitive enzymatic assays .

Why Generic 'Lysine-p-Nitrophenyl Ester' Alternatives Are Not Interchangeable with Z-Lys-ONp HCl


While many lysine-derived p-nitrophenyl ester substrates exist, the specific N-α protecting group (Z vs. Boc, Ac, or no protection) and the salt form (hydrochloride) critically influence enzyme recognition, reaction kinetics, and experimental reproducibility. For instance, the benzyloxycarbonyl (Z) group confers distinct protease selectivity compared to tert-butyloxycarbonyl (Boc) or acetyl (Ac) derivatives, and the hydrochloride salt impacts solubility and stability in aqueous assay buffers. Therefore, substituting Z-Lys-ONp hydrochloride with a generic 'lysine-ONp' analog without empirical validation will likely yield altered kinetic parameters, compromised assay sensitivity, and non-comparable results.

Quantitative Differentiation of Z-Lys-ONp HCl: Key Comparative Data for Informed Selection


Superior Sensitivity in Plasmin Assays: A Direct Comparison with Arginine Analogs

Among a panel of lysine and arginine esters and p-nitroanilides tested, Z-Lys-ONp exhibited the most favorable kinetic parameters for human Lys77-plasmin, establishing it as the substrate of choice [1]. This directly translates to a detection limit as low as 2 × 10⁻⁹ M enzyme (approx. 1 × 10⁻³ CU/ml) at pH 8, a sensitivity level not matched by related compounds like Z-Arg-ONp in this specific assay system [1].

Plasmin Fibrinolysis Enzyme Kinetics

Enzyme-Specific Differentiation: Trypsin vs. Kallikrein Activity Profiling

A comparative study revealed that while bovine β-trypsin hydrolyzes Z-Lys-ONp and Z-Arg-ONp with superimposable pre-steady-state and steady-state kinetic parameters, porcine pancreatic β-kallikrein-B displays a marked preference for Z-Arg-ONp over Z-Lys-ONp [1]. This differential behavior, not observed with the arginine analog, allows Z-Lys-ONp to serve as a discriminatory tool for identifying and characterizing kallikrein-like activities in complex biological samples.

Trypsin Kallikrein Substrate Specificity

Unique Kinetic Mechanism for Thiol Proteases: Rate-Limiting Conformation Change

Detailed stopped-flow kinetics with the thiol proteases papain and ficin revealed that Z-Lys-ONp hydrolysis proceeds via a non-canonical mechanism. Unlike typical ester substrates that follow a simple three-step pathway, Z-Lys-ONp catalysis is rate-limited by an 'extra' step, identified as a conformation change in the enzyme-substrate complex occurring prior to p-nitrophenol release [1]. This was evidenced by a burst of product formation within 3 ms followed by a slower, rate-determining phase with a first-order rate constant near 35 s⁻¹ for both enzymes [1].

Papain Ficin Enzyme Mechanism

Negative Selectivity for Cucumisin: A Plant Serine Protease Differentiation Marker

In a study characterizing the substrate specificity of cucumisin, a plant serine endopeptidase, Z-Lys-ONp was not cleaved by the enzyme, whereas Z-Tyr-ONp and Bz-Tyr-OEt were efficiently hydrolyzed [1]. This negative result provides a clear, binary differentiation from other serine proteases like trypsin and plasmin, which readily cleave Z-Lys-ONp, and can be used to confirm the absence of trypsin-like contamination in cucumisin preparations or to distinguish cucumisin activity in complex samples.

Cucumisin Plant Protease Substrate Specificity

Established Use in Bromelain Activity Assays with Defined Units

Z-Lys-ONp (under the synonym Nα-CBZ-L-lysine p-nitrophenyl ester) is a validated substrate for the quantitative assay of pineapple stem bromelains [1]. A standardized protocol defines one unit of bromelain activity as the amount of enzyme that releases 1.0 µmole of p-nitrophenol per minute at pH 4.6 and 25°C . This established methodology provides a benchmark for comparing enzyme preparations and ensures reproducibility across different laboratories and batches.

Bromelain Enzyme Assay Quality Control

High Purity Specification for Reproducible Enzyme Kinetics

Commercial Z-Lys-ONp hydrochloride is available with a minimum assay purity of ≥98.0% (by acidimetric titration), ensuring high lot-to-lot consistency . This high purity is critical for accurate kinetic measurements, as impurities could act as competitive inhibitors or contribute to background hydrolysis, skewing calculated kinetic parameters (Km, kcat). Furthermore, the defined optical rotation ([α]20/D −24±1°, c = 1% in DMF) provides a robust identity and purity check .

Quality Control Assay Reproducibility Chromogenic Substrate

Optimal Application Scenarios for Z-Lys-ONp HCl Based on Quantitative Evidence


High-Sensitivity Plasminogen/Plasmin Quantification in Clinical Research

Researchers studying the fibrinolytic system should select Z-Lys-ONp hydrochloride for the quantification of human plasmin(ogen) due to its validated, high-sensitivity detection limit of 2 × 10⁻⁹ M [1]. This allows for the accurate measurement of low enzyme concentrations in biological fluids, such as plasma, with a simple, direct spectrophotometric readout at 340 nm. The method is more specific and convenient than older assays using Nα-tosyl-L-arginine methyl ester (TAME) or Nα-benzoyl-L-arginine ethyl ester (BAEE) [2].

Discriminating Trypsin-like and Kallikrein-like Serine Proteases

To differentiate between trypsin-like and kallikrein-like serine protease activities in complex mixtures (e.g., tissue extracts, cell culture supernatants), Z-Lys-ONp can be used in parallel with Z-Arg-ONp. The superimposable kinetics for trypsin, contrasted with the preferential cleavage of Z-Arg-ONp by β-kallikrein-B, provides a clear diagnostic fingerprint [1]. This is particularly valuable for protease inhibitor profiling and for characterizing novel proteases with unknown specificity.

Mechanistic Studies of Thiol Protease Catalysis and Conformational Dynamics

For enzymologists investigating the catalytic mechanism of thiol proteases like papain and ficin, Z-Lys-ONp is the substrate of choice for probing rate-limiting conformational changes. The well-characterized kinetic signature, involving a rapid burst phase followed by a slower, enzyme-specific conformation change (k ~ 35 s⁻¹), provides a unique experimental handle to study enzyme dynamics and the effects of mutations or inhibitors on these pre-catalytic steps [1].

Quality Control and Activity Standardization of Industrial Bromelain Preparations

In industrial settings where bromelain is used (e.g., food processing, dietary supplements, pharmaceuticals), Z-Lys-ONp (or its synonym Nα-CBZ-L-lysine p-nitrophenyl ester) serves as the primary substrate for a validated, quantitative activity assay. The defined unit (1 µmole p-nitrophenol/min at pH 4.6, 25°C) allows for precise quality control, batch-to-batch comparison, and the establishment of product release specifications, ensuring consistent enzyme activity in the final product [1].

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